molecular formula C55H91NO5 B12902967 3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole CAS No. 142967-38-2

3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole

Cat. No.: B12902967
CAS No.: 142967-38-2
M. Wt: 846.3 g/mol
InChI Key: YMWVOSDNIPOFAB-UHFFFAOYSA-N
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Description

3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole is a complex organic compound with the molecular formula C55H91NO5. It is a member of the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound is notable for its unique structure, which includes two decyloxy-substituted phenyl groups attached to the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole typically involves multiple steps, starting with the preparation of the decyloxy-substituted benzaldehyde. This intermediate is then subjected to a series of reactions, including condensation and cyclization, to form the final isoxazole structure. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Catalysts like palladium on carbon (Pd/C) or reagents like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its isoxazole ring, which imparts unique chemical and biological properties. This structural feature makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

142967-38-2

Molecular Formula

C55H91NO5

Molecular Weight

846.3 g/mol

IUPAC Name

3,5-bis(3,5-didecoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C55H91NO5/c1-5-9-13-17-21-25-29-33-37-57-50-41-48(42-51(45-50)58-38-34-30-26-22-18-14-10-6-2)54-47-55(61-56-54)49-43-52(59-39-35-31-27-23-19-15-11-7-3)46-53(44-49)60-40-36-32-28-24-20-16-12-8-4/h41-47H,5-40H2,1-4H3

InChI Key

YMWVOSDNIPOFAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1)C2=CC(=NO2)C3=CC(=CC(=C3)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC

Origin of Product

United States

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